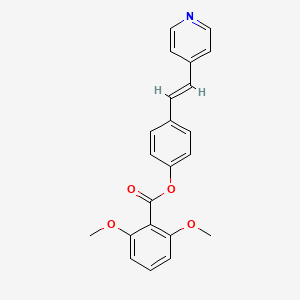

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate

Description

Properties

IUPAC Name |

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-25-19-4-3-5-20(26-2)21(19)22(24)27-18-10-8-16(9-11-18)6-7-17-12-14-23-15-13-17/h3-15H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAZDUSKIAGMKU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate typically involves the following steps:

Formation of the vinylpyridine intermediate: This can be achieved by the condensation of 4-pyridinecarboxaldehyde with an appropriate vinyl precursor under basic conditions.

Esterification: The intermediate is then esterified with 2,6-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, influencing enzymatic activities and signaling pathways. The vinyl group can undergo reactions that modify the compound’s biological activity, while the benzoate moiety can interact with cellular membranes, affecting permeability and transport processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

The target compound shares structural similarities with derivatives reported in , such as (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid (IV) . Key differences include:

- Substituent Effects: The replacement of the carboxylic acid group in IV with a 2,6-dimethoxybenzoate ester in the target compound reduces polarity, enhancing solubility in non-polar solvents.

Table 1: Structural and Electronic Comparison

Estimated based on conjugation length of IV; *Predicted redshift due to electron-donating methoxy groups.

Crystallographic and Supramolecular Features

- Crystal Packing: Compounds I and II in exhibit distinct space groups (P21/c vs. P21) due to pyridinyl positional isomerism. The target compound’s 2,6-dimethoxybenzoate group may introduce steric hindrance, favoring a monoclinic system similar to compound III (space group P21) .

- Hydrogen Bonding : Unlike the zinc complex in , which forms 2D networks via C–H···S bonds, the target compound’s methoxy groups may engage in C–H···O interactions, enhancing planarity and stability .

Functional Comparisons

Aggregation-Induced Emission (AIE) Potential

discusses AIE-active luminogens, where restricted intramolecular rotation (RIR) enhances emission in aggregated states. The target compound’s rigid vinyl linkage and methoxy substituents may promote RIR, making it a candidate for AIE applications. In contrast, pyridin-2-yl analogs (e.g., compound I) may exhibit weaker AIE due to greater rotational freedom .

Biological Activity

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a vinyl group linked to a pyridine moiety and a methoxy-substituted benzoate. Its molecular formula is , with a molecular weight of 345.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer pathways, particularly those associated with the c-Met and VEGFR-2 pathways, which are critical in tumor growth and metastasis .

- Receptor Modulation : It may act as a modulator for specific receptors that play roles in cell signaling and proliferation .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Assays : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values reported range from 0.11 μM to 0.19 μM for c-Met and VEGFR-2 inhibition .

- Mechanistic Studies : Molecular docking studies suggest that the compound interacts at the ATP-binding site of c-Met and VEGFR-2, indicating a competitive inhibition mechanism .

Other Biological Activities

Beyond its anticancer effects, preliminary research suggests potential activities in:

- Antimicrobial Activity : Some derivatives of pyridine-based compounds have shown promising antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : There is emerging evidence that similar compounds may reduce inflammation markers in vitro.

Case Studies

Q & A

Q. What are the typical synthetic routes for preparing (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate?

The compound is synthesized via a multi-step procedure involving:

- Wittig or Heck coupling : To introduce the (E)-configured vinylpyridinyl group. For example, a palladium-catalyzed coupling between 4-vinylpyridine and a brominated benzophenone precursor .

- Esterification : Reaction of the phenolic intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or DMAP as a catalyst) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via NMR (e.g., δ 7.51 ppm for pyridinyl protons, δ 6.64 ppm for dimethoxybenzoyl protons) .

Q. How can researchers verify the stereochemical configuration of the vinylpyridinyl group?

- NMR analysis : The (E)-configuration is confirmed by coupling constants ( for trans-vinyl protons) in NMR .

- UV-Vis spectroscopy : Conjugation in the (E)-isomer typically results in a bathochromic shift compared to the (Z)-form.

- X-ray crystallography : Definitive confirmation via single-crystal analysis if suitable crystals are obtained.

Q. What analytical methods are critical for purity assessment?

- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to resolve unreacted precursors or regioisomers .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- Elemental analysis : Validate C, H, N, and O percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can regioselectivity challenges during esterification be addressed?

- Protecting group strategy : Temporarily block reactive phenolic sites on the benzophenone precursor using tert-butyldimethylsilyl (TBS) groups before esterification .

- Acid catalysis : Use Lewis acids (e.g., BF-EtO) to direct esterification to the para-position of the phenyl group, minimizing ortho/meta byproducts .

- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to predict reactivity and optimize reaction conditions.

Q. What experimental designs are suitable for studying the compound’s stability under varying pH?

- Kinetic studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC at timed intervals.

- Mechanistic insights : Identify hydrolysis products (e.g., free 2,6-dimethoxybenzoic acid) using LC-MS/MS.

- Temperature dependence : Perform Arrhenius analysis to predict shelf-life under storage conditions .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measure binding affinity () to immobilized targets like kinases or GPCRs.

- Molecular docking : Use AutoDock Vina to model interactions with active sites, guided by X-ray structures from the PDB .

- Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound binding to proteins.

Q. What strategies mitigate aggregation-induced artifacts in bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.